

CAS number for N-Ethylacetamide-PEG1-Br

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Compound of Interest

Compound Name: *N-Ethylacetamide-PEG1-Br*

Cat. No.: *B11936053*

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An In-depth Technical Guide to **N-Ethylacetamide-PEG1-Br**

Disclaimer: A specific CAS (Chemical Abstracts Service) number for **N-Ethylacetamide-PEG1-Br** has not been assigned, as indicated by chemical suppliers.^[1] This guide provides technical information based on the constituent parts of the molecule and data from structurally related compounds.

Introduction

N-Ethylacetamide-PEG1-Br is a heterobifunctional molecule incorporating an N-ethylacetamide moiety, a single polyethylene glycol (PEG) unit, and a terminal bromine atom. This structure makes it a valuable building block in chemical biology and drug discovery, particularly as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other molecular conjugates. The N-ethylacetamide group can provide desirable solubility and structural characteristics, the PEG linker offers spacing and improved pharmacokinetic properties, and the bromo group serves as a reactive handle for conjugation with other molecules.

Chemical and Physical Properties

While experimental data for **N-Ethylacetamide-PEG1-Br** is not widely available, the properties of its core components can provide insights. The IUPAC name for this compound is 2-(2-bromoethoxy)-N-ethylacetamide.^[1]

Table 1: Physicochemical Properties of **N-Ethylacetamide-PEG1-Br** and its Precursor N-Ethylacetamide.

Property	N-Ethylacetamide-PEG1-Br (Predicted/Supplier Data)	N-Ethylacetamide (Experimental Data)
CAS Number	Not Available[1]	625-50-3[2][3]
Molecular Formula	C6H12BrNO2[1]	C4H9NO[2][3]
Molecular Weight	210.07 g/mol [1]	87.12 g/mol [2][3]
Appearance	To be determined[1]	Colorless to pale yellow liquid
Boiling Point	Not Available	205 °C at 760 mmHg[4]
Density	Not Available	0.924 g/mL at 25 °C[2]
Solubility	To be determined[1]	Soluble in water and organic solvents
InChI Key	SGZYSADQXMOXQK-UHFFFAOYSA-N[1]	PMDCZENCAXMSOU-UHFFFAOYSA-N[2]
SMILES	O=C(NCC)COCCBr[1]	CCNC(C)=O[2]

Synthesis and Experimental Protocols

The synthesis of **N-Ethylacetamide-PEG1-Br** can be conceptualized as a multi-step process. A plausible synthetic route would involve the preparation of N-ethylacetamide followed by its functionalization with a bromo-PEG1 linker.

Synthesis of N-Ethylacetamide

N-Ethylacetamide is a key intermediate. It can be synthesized by the acylation of ethylamine with an acetylating agent such as acetyl chloride or acetic anhydride.[5] Another method involves the reaction of acetamide with an ethylating agent like ethyl iodide.[5]

Experimental Protocol: Synthesis of N-Ethylacetamide from Ethylamine and Acetyl Chloride[5]

- **Reaction Setup:** In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine in an anhydrous solvent such as diethyl ether.
- **Cooling:** Cool the solution to 0-5 °C using an ice bath to control the exothermic reaction.

- **Acylation:** Slowly add acetyl chloride dropwise to the cooled ethylamine solution while stirring continuously.
- **Reaction Completion:** After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
- **Workup:** Neutralize any excess acid with a mild base, for example, an aqueous solution of sodium bicarbonate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
- **Drying and Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Synthesis of N-Ethylacetamide-PEG1-Br

A potential synthetic pathway to **N-Ethylacetamide-PEG1-Br** from N-ethylacetamide is outlined below. This would involve the deprotonation of the amide nitrogen followed by nucleophilic substitution with a suitable bromo-PEGylated reagent.

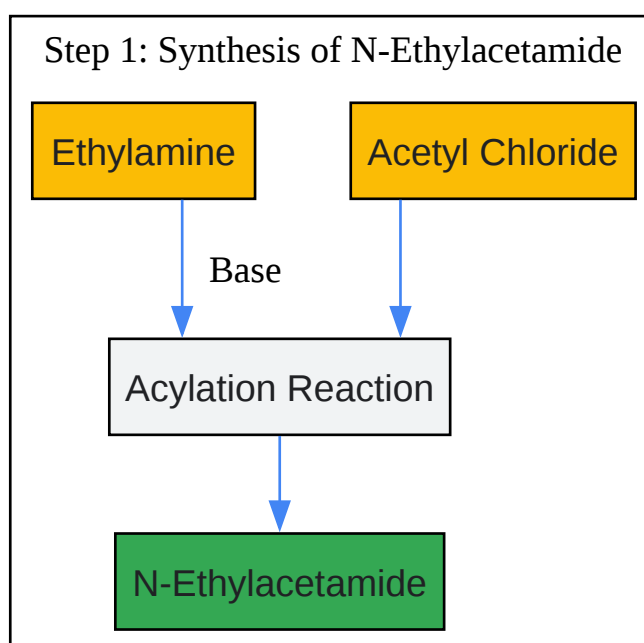
Conceptual Experimental Protocol: Synthesis of **N-Ethylacetamide-PEG1-Br**

- **Deprotonation:** Dissolve N-ethylacetamide in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere. Cool the solution to a low temperature (e.g., -78 °C or 0 °C). Add a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to deprotonate the amide nitrogen, forming the corresponding anion.
- **Alkylation:** To the solution containing the N-ethylacetamidyl anion, add a bromo-PEG1-containing electrophile, such as 1-bromo-2-(2-bromoethoxy)ethane, dropwise.
- **Reaction Progression:** Allow the reaction to proceed at low temperature for a specified time, then gradually warm to room temperature and stir until completion, monitoring by a suitable technique like thin-layer chromatography (TLC).

- Quenching and Workup: Carefully quench the reaction with a proton source, such as saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent.
- Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product would then be purified by column chromatography to yield pure **N-Ethylacetamide-PEG1-Br**.

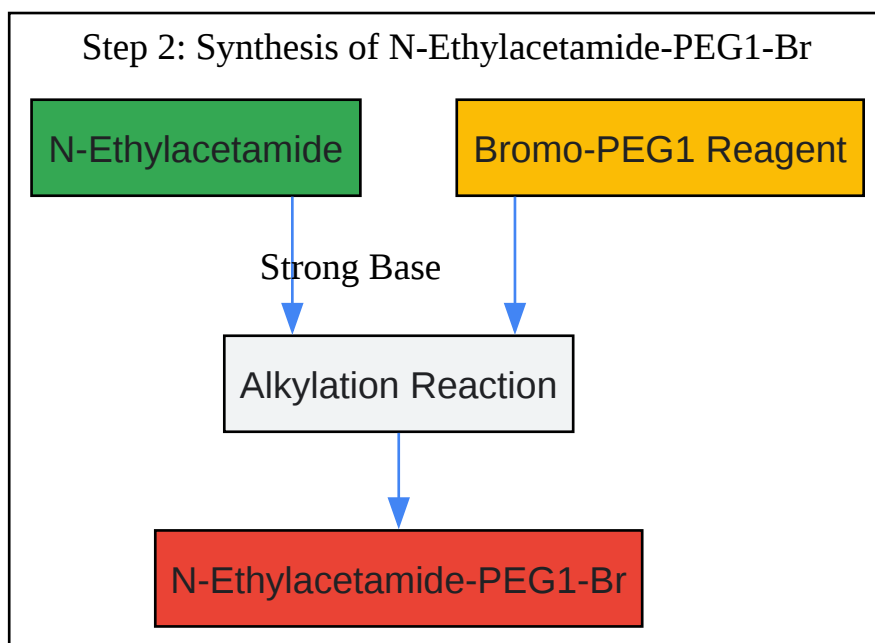
Visualization of Synthetic Pathways

The logical flow of the synthesis can be represented using diagrams.



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Caption: Synthesis of the N-Ethylacetamide intermediate.

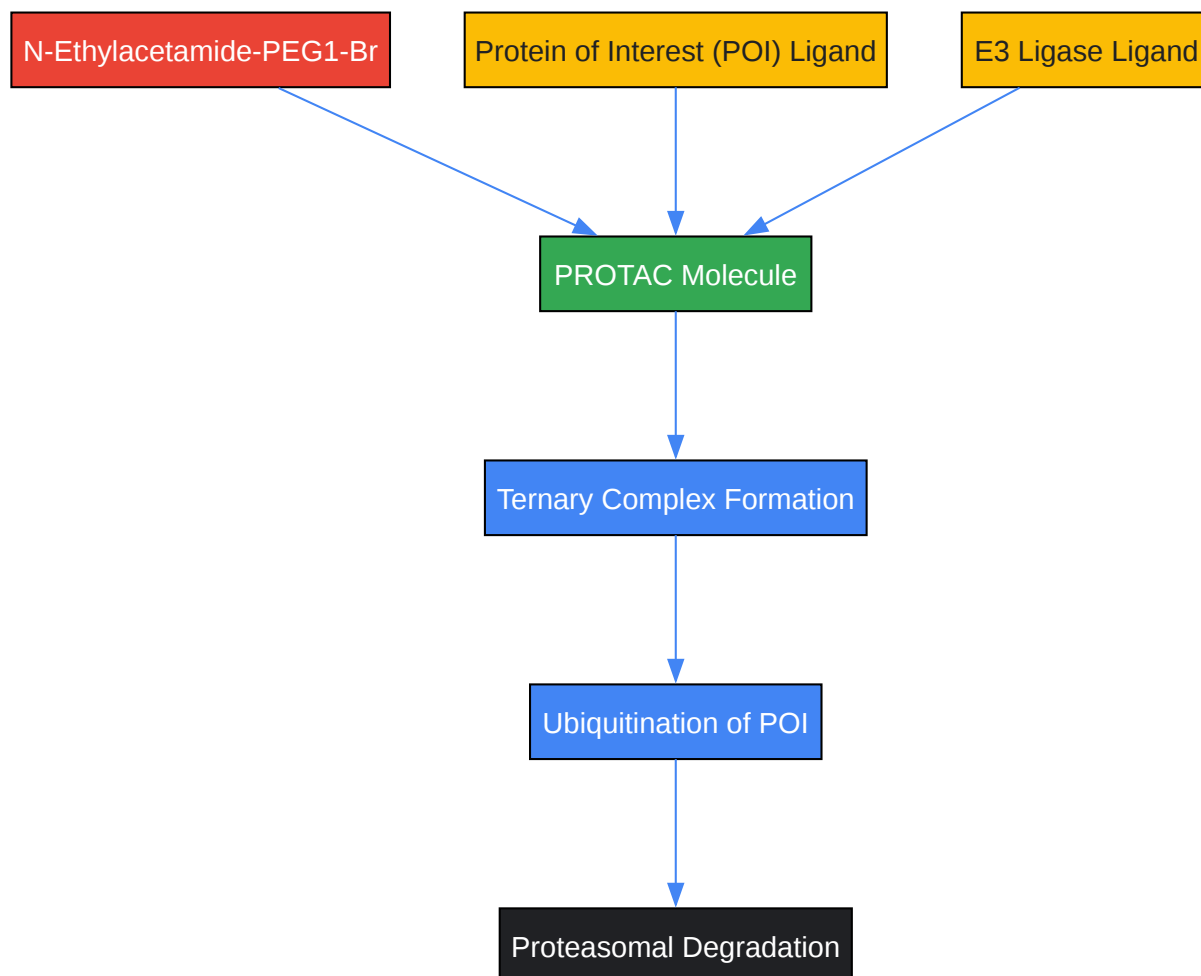


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Caption: Final alkylation step to yield the target compound.

Applications and Signaling Pathways

N-Ethylacetamide-PEG1-Br is primarily designed as a linker for the construction of more complex molecules. Its application is often in the context of targeted protein degradation.



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Caption: Role in PROTAC-mediated protein degradation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **N-Ethylacetamide-PEG1-Br** is not available, general laboratory safety precautions should be followed. Based on its components, it should be handled with care, avoiding inhalation, ingestion, and contact with skin and eyes. Personal

protective equipment (PPE), including gloves and safety glasses, should be worn. The precursor, N-Ethylacetamide, is harmful if swallowed.[6]

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